2-(5-Bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid
Description
2-(5-Bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid is a heterocyclic compound featuring a benzotriazole core substituted with a bromine atom at the 5th position and an acetic acid group at the 2nd position. The acetic acid group contributes to polarity, improving aqueous solubility and enabling salt formation for pharmaceutical applications. This compound is likely explored as an intermediate in drug discovery, particularly for antimicrobial or enzyme-targeting agents, given the biological relevance of triazole derivatives .
Properties
Molecular Formula |
C8H6BrN3O2 |
|---|---|
Molecular Weight |
256.06 g/mol |
IUPAC Name |
2-(5-bromobenzotriazol-2-yl)acetic acid |
InChI |
InChI=1S/C8H6BrN3O2/c9-5-1-2-6-7(3-5)11-12(10-6)4-8(13)14/h1-3H,4H2,(H,13,14) |
InChI Key |
GCDLBNNVDMFUOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN(N=C2C=C1Br)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid typically involves the cyclization of appropriate precursors in the presence of specific reagents. One common method involves the cyclization of 4-benzotriazol-2-yl-piperidin in the presence of phosphorus oxychloride (POCl3) . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in benzotriazole derivatives, where substituents on the benzotriazole ring can be replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like alkyl or aryl groups .
Scientific Research Applications
2-(5-Bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Mechanism of Action
The mechanism by which 2-(5-Bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid exerts its effects is primarily through interactions with biological targets. The benzotriazole moiety can bind to enzymes and receptors, influencing their activity. This binding is facilitated by the compound’s ability to form π–π stacking interactions and hydrogen bonds . These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Benzotriazole Derivatives with Varied Substituent Positions
- 2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid (CAS 1781844-24-3) :
- Structural Difference : Bromine is at the 7th position instead of the 5th.
- Impact : Positional isomerism may alter electronic distribution, affecting binding affinity in biological systems. The 5-bromo isomer may exhibit better steric compatibility with certain enzyme active sites.
- Similarity : 85% structural similarity to the target compound .
Triazole Derivatives with Different Halogenation Patterns
- (3,5-Dibromo-1H-1,2,4-triazol-1-yl)acetic acid: Structural Difference: A 1,2,4-triazole ring (non-fused) with two bromine atoms at positions 3 and 3. Impact: The dibromo substitution increases molecular weight (300.89 g/mol vs. The non-fused triazole lacks the aromatic stabilization of benzotriazole, affecting metabolic stability .
Heterocycle Variants with Oxygen or Sulfur
- 2-(5-Bromo-1,2-benzoxazol-3-yl)acetic acid :
- Structural Difference : Benzoxazole replaces benzotriazole, with an oxygen atom in place of a nitrogen.
- Impact : The electronegative oxygen alters electron density, reducing hydrogen-bonding capacity compared to triazoles. This may diminish interactions with biological targets like enzymes or receptors .
- 2-(5-Bromo-2-thienyl)acetic Acid (CAS 71637-38-2): Structural Difference: Thiophene (sulfur-containing) instead of benzotriazole. The absence of nitrogen atoms limits hydrogen-bonding interactions critical for target binding .
Fused Heterocyclic Systems with Functional Groups
- [5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid (CAS 1000340-99-7): Structural Difference: Combines a bromofuryl group with an oxadiazole ring.
Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility (Polarity) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | C₈H₆BrN₃O₂ | 272.06 | Moderate | Bromo, acetic acid |
| 2-(7-Bromo-1H-benzotriazol-1-yl)acetic acid | C₈H₆BrN₃O₂ | 272.06 | Similar | Bromo (7th position) |
| (3,5-Dibromo-1H-1,2,4-triazol-1-yl)acetic acid | C₄H₃Br₂N₃O₂ | 300.89 | Low | Dibromo, non-fused triazole |
| 2-(5-Bromo-2-thienyl)acetic Acid | C₆H₅BrO₂S | 221.07 | Low (lipophilic) | Thiophene, bromo |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
